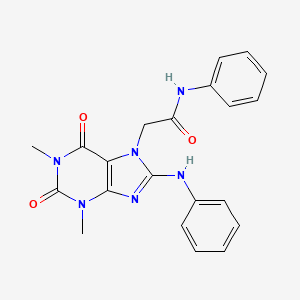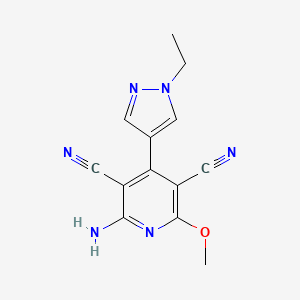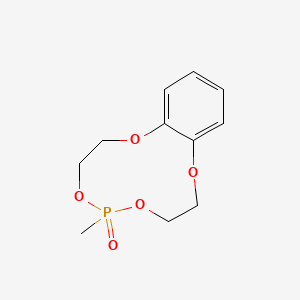![molecular formula C23H26Cl2N2O4S B4324070 5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(2-furylmethyl)benzamide](/img/structure/B4324070.png)
5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(2-furylmethyl)benzamide
Vue d'ensemble
Description
5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(2-furylmethyl)benzamide, also known as A-77636, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylureas and has been shown to have a high affinity for the sigma-1 receptor.
Mécanisme D'action
The sigma-1 receptor is a transmembrane protein that is involved in several cellular processes, including calcium signaling, protein folding, and cell survival. 5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(2-furylmethyl)benzamide has a high affinity for the sigma-1 receptor and has been shown to modulate its activity. This compound has also been shown to inhibit the activity of the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine and dopamine in the brain, which may contribute to its cognitive-enhancing effects. This compound has also been shown to reduce the production of reactive oxygen species, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(2-furylmethyl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, which makes it a useful tool for studying the central nervous system. This compound is also relatively stable and has a long half-life, which makes it easier to use in experiments. However, this compound has some limitations. It has a narrow therapeutic window, which means that it can be toxic at high doses. Additionally, this compound has a high affinity for the sigma-1 receptor, which can make it difficult to study other receptors that may be involved in the same pathway.
Orientations Futures
For the study of 5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(2-furylmethyl)benzamide include the development of analogs with a wider therapeutic window and the investigation of its potential interactions with other receptors.
Applications De Recherche Scientifique
5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(2-furylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke and Parkinson's disease. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been investigated for its potential analgesic effects in animal models of chronic pain.
Propriétés
IUPAC Name |
5-(1-adamantylmethylsulfamoyl)-2,4-dichloro-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26Cl2N2O4S/c24-19-8-20(25)21(7-18(19)22(28)26-12-17-2-1-3-31-17)32(29,30)27-13-23-9-14-4-15(10-23)6-16(5-14)11-23/h1-3,7-8,14-16,27H,4-6,9-13H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNCTUKSEYIPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=C(C=C(C(=C4)C(=O)NCC5=CC=CO5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-ethyl-2-[4-({[3-(methoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}carbonothioyl)piperazin-1-yl]-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4323990.png)
![1-(2,6-dichlorobenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4323993.png)
![({4-ethyl-5-[(9-oxoacridin-10(9H)-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4324008.png)


![N-{4-[chloro(difluoro)methoxy]phenyl}-1-(2-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4324034.png)
![ethyl 4-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)sulfonyl]benzoate](/img/structure/B4324035.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4324037.png)
![1-benzyl-1,10b-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B4324042.png)

![5-{[(1-adamantylmethyl)amino]sulfonyl}-N-benzyl-2,4-dichlorobenzamide](/img/structure/B4324054.png)
![5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(4-ethylphenyl)benzamide](/img/structure/B4324060.png)
methanone](/img/structure/B4324064.png)
methanone](/img/structure/B4324079.png)
